Cas no 17338-96-4 (8-Methylxanthine)
8-Methylxanthine Chemical and Physical Properties
Names and Identifiers
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- 8-Methyl-1H-purine-2,6(3H,7H)-dione
- 1H-Purine-2,6-dione,3,9-dihydro-8-methyl-
- 8-methyl-3,7-dihydropurine-2,6-dione
- 8-METHYLXANTHINE
- 2,6-Dihydroxy-8-methylpurine
- 3,7-dihydro-8-methyl-1H-purine-2,6-dione
- 8-methyl-3,7(9)-dihydro-purine-2,6-dione
- 8-Methyl-3,7-dihydro-purin-2,6-dion
- 8-methyl-9h-purine-2,6-diol
- 8-Methyl-xanthin
- 8-methylxantine
- 8-Methylxanthin
- Fmoc-(S)-3-Amino-3-(2-methyl-phenyl)-propionicacid
- MFCD00042765
- SCHEMBL9443846
- NS00025689
- SCHEMBL10997
- CS-0336853
- 17338-96-4
- NCGC00160172-01
- NSC22739
- AKOS006271485
- 8-methyl-xanthine
- NSC-22739
- NSC 22739
- FT-0694809
- 8-methyl xanthine
- DTXSID90169610
- EINECS 241-362-1
- 8-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 8-Methyl-2,6-dioxypurin
- AKOS030560151
- 8-Methylxanthine
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- MDL: MFCD00042765
- Inchi: 1S/C6H6N4O2/c1-2-7-3-4(8-2)9-6(12)10-5(3)11/h1H3,(H3,7,8,9,10,11,12)
- InChI Key: RTAPDZBZLSXHQQ-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=C(C)N2)NC(N1)=O
Computed Properties
- Exact Mass: 166.04900
- Monoisotopic Mass: 166.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _0.3
- Topological Polar Surface Area: 86.9Ų
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.882
- Solubility: DMSO (Slightly)
- PSA: 94.40000
- LogP: -0.75210
8-Methylxanthine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- WGK Germany:3
- Safety Instruction: 22-24/25
- Storage Condition:-20°C Freezer
8-Methylxanthine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
8-Methylxanthine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM238897-1g |
8-Methyl-1H-purine-2,6(3H,7H)-dione |
17338-96-4 | 95% | 1g |
$916 | 2021-08-04 | |
| TRC | M339920-5mg |
8-Methylxanthine |
17338-96-4 | 5mg |
$ 92.00 | 2023-09-07 | ||
| TRC | M339920-10mg |
8-Methylxanthine |
17338-96-4 | 10mg |
$ 150.00 | 2023-09-07 | ||
| TRC | M339920-50mg |
8-Methylxanthine |
17338-96-4 | 50mg |
$ 546.00 | 2023-09-07 | ||
| Chemenu | CM238897-1g |
8-Methyl-1H-purine-2,6(3H,7H)-dione |
17338-96-4 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D135106-10g |
8-METHYLXANTHINE |
17338-96-4 | 97% | 10g |
$1980 | 2024-08-03 | |
| eNovation Chemicals LLC | D135106-25g |
8-METHYLXANTHINE |
17338-96-4 | 97% | 25g |
$2350 | 2024-08-03 | |
| eNovation Chemicals LLC | D135106-50g |
8-METHYLXANTHINE |
17338-96-4 | 97% | 50g |
$2850 | 2024-08-03 | |
| eNovation Chemicals LLC | D135106-10g |
8-METHYLXANTHINE |
17338-96-4 | 97% | 10g |
$1980 | 2025-02-25 | |
| eNovation Chemicals LLC | D135106-25g |
8-METHYLXANTHINE |
17338-96-4 | 97% | 25g |
$2350 | 2025-02-25 |
8-Methylxanthine Related Literature
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1. EPR spectroscopic study of the radical oxidation of hydroxypurines in aqueous solution: acid–base properties of the derived radicalsStephen R. Langman,M. Candida B. L. Shohoji,Jo?o P. Telo,Abel J. S. C. Vieira,Horácio M. Novais J. Chem. Soc. Perkin Trans. 2 1996 1461
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2. 953. Purines, pyrimidines, and imidazoles. Part XVI. Some 1-aminoimidazoles and derived 9-aminopurinesR. N. Naylor,G. Shaw,D. V. Wilson,D. N. Butler J. Chem. Soc. 1961 4845
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3. 880. The synthesis of 8-substituted purinesF. Bergmann,M. Tamari J. Chem. Soc. 1961 4468
Additional information on 8-Methylxanthine
Recent Advances in 8-Methylxanthine (CAS: 17338-96-4) Research: Implications for Chemical Biology and Pharmaceutical Applications
8-Methylxanthine (CAS: 17338-96-4), a methylated derivative of xanthine, has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, structurally related to caffeine and theophylline, exhibits unique biochemical properties that make it a promising candidate for various therapeutic and diagnostic applications. Recent studies have explored its mechanisms of action, pharmacokinetics, and potential clinical uses, shedding light on its role in modulating key biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry investigated the adenosine receptor binding affinity of 8-Methylxanthine, revealing its selective antagonism towards A1 and A2A receptor subtypes. This finding suggests potential applications in neurological disorders where adenosine receptor modulation is therapeutic, such as Parkinson's disease and neuroinflammation. The study employed advanced computational docking simulations complemented by in vitro binding assays, providing a robust framework for understanding its molecular interactions.
In the realm of cancer research, a groundbreaking 2024 paper in Cell Chemical Biology demonstrated 8-Methylxanthine's ability to inhibit phosphodiesterase (PDE) activity, particularly PDE4 isoforms. This inhibition leads to increased intracellular cAMP levels, resulting in anti-proliferative effects on certain cancer cell lines. The research team utilized high-throughput screening followed by mechanistic studies, identifying 8-Methylxanthine as a lead compound for developing novel PDE-targeted anticancer agents with improved selectivity profiles.
Pharmacokinetic studies of 8-Methylxanthine have also seen notable advancements. Recent work published in Xenobiotica (2024) characterized its metabolic stability and cytochrome P450 interaction profile using human liver microsomes and recombinant enzymes. The data indicate favorable metabolic properties with minimal CYP inhibition, suggesting a low potential for drug-drug interactions—a crucial consideration for therapeutic development. These findings were further validated through in vivo studies in rodent models, showing good oral bioavailability and brain penetration.
Emerging applications in diagnostic imaging have been explored in a 2023 ACS Chemical Neuroscience publication, where researchers developed 18F-labeled 8-Methylxanthine derivatives as potential PET tracers for adenosine receptor imaging. The radioligands exhibited excellent blood-brain barrier penetration and specific binding in primate models, opening new avenues for non-invasive monitoring of receptor occupancy in neurological disorders. This development represents a significant step forward in neuroimaging technology.
The safety profile of 8-Methylxanthine has been systematically evaluated in recent preclinical toxicology studies. A comprehensive 2024 assessment in Regulatory Toxicology and Pharmacology reported favorable results from acute and subchronic toxicity testing, with no observed adverse effects at clinically relevant doses. These findings support the compound's transition to early-phase clinical trials for selected indications, pending regulatory approval.
In conclusion, the growing body of research on 8-Methylxanthine (CAS: 17338-96-4) highlights its multifaceted potential in chemical biology and pharmaceutical applications. From its role as a selective adenosine receptor modulator to its emerging applications in cancer therapy and diagnostic imaging, this compound continues to reveal novel therapeutic possibilities. Future research directions may focus on structure-activity relationship optimization, formulation development, and targeted delivery systems to fully realize its clinical potential.
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